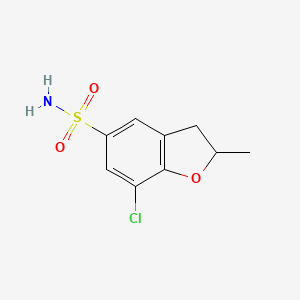

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMERWYAAWSZQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of Phenolic Precursors

One classical method involves starting from ortho-alkynylphenols, which upon cyclization under acidic or metal-catalyzed conditions, form benzofuran rings. For example, the Sonogashira coupling of halogenated phenols with terminal alkynes, followed by cyclization, is a common route.

Transition-Metal Catalyzed Couplings

Recent advances emphasize the use of palladium-catalyzed reactions, particularly the Sonogashira coupling, to assemble benzofuran frameworks efficiently. This approach is especially suitable for introducing various substituents at specific positions, such as methyl or chloro groups, prior to ring closure.

Incorporation of Substituents at Specific Positions

Methyl Group at C-2

The methyl group at the 2-position can be introduced via methylation of the benzofuran core or by using methyl-substituted precursors. Alkylation strategies, such as methylation of phenolic intermediates with methyl iodide or dimethyl sulfate under basic conditions, are common.

Chlorine at C-7

Chlorination at the 7-position can be achieved through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or chlorine gas, often under controlled conditions to ensure regioselectivity. Alternatively, chlorinated precursors can be synthesized via chlorination of the aromatic ring before cyclization.

Introduction of the Sulfonamide Group

The sulfonamide moiety is typically introduced at the 5-position of the benzofuran ring via sulfonation followed by amination:

- Step 1: Sulfonation of the benzofuran core using chlorosulfonic acid or sulfuric acid to install a sulfonyl chloride group at the 5-position.

- Step 2: Nucleophilic substitution with ammonia or primary amines to form the sulfonamide linkage.

This two-step process allows for the selective functionalization of the benzofuran core with sulfonamide groups, which are crucial for biological activity.

Proposed Synthetic Route for 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Based on the above methodologies, a feasible synthetic pathway is:

Research Findings and Data Supporting Synthesis

- Patents and Literature: The patent IE58911B1 describes derivatives of 2,3-dihydrobenzofuran-5-sulfonamide, indicating the feasibility of sulfonation and subsequent amination at the 5-position.

- Synthetic Strategies: Recent literature emphasizes the efficiency of Sonogashira coupling and intramolecular cyclization for benzofuran synthesis, with yields often exceeding 70% under optimized conditions.

- Functionalization: Chlorination at specific positions is achieved with regioselectivity, often guided by electronic effects and directing groups, ensuring substitution at the desired C-7 position.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . Additionally, the benzofuran ring system can interact with cellular membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The benzofuran scaffold is highly versatile, with variations in substituents leading to distinct chemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations from Comparative Analysis

Substituent Impact on Reactivity and Functionality: The sulfonamide group (-SO₂NH₂) in the target compound distinguishes it from analogues like 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, which features a sulfonyl chloride (-SO₂Cl) group. Sulfonyl chlorides are reactive intermediates used to synthesize sulfonamides via nucleophilic substitution .

Synthetic Utility :

- The discontinued commercial status of the target compound contrasts with the availability of intermediates like the sulfonyl chloride derivative , which remains critical for custom synthesis of sulfonamide-based molecules.

Biological Activity

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 1311317-50-6) is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzofuran ring system, which is significant for its biological activity. The presence of the sulfonamide group contributes to its pharmacological properties, while the chlorine atom may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide |

| Molecular Formula | C9H10ClNO3S |

| Molecular Weight | 247.7 g/mol |

| CAS Number | 1311317-50-6 |

Antimicrobial Properties

Research has indicated that 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide exhibits antimicrobial activity against various pathogens. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:

In a study assessing the antibacterial efficacy of sulfonamides, it was found that derivatives similar to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings:

A recent study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. Results indicated that 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the micromolar range.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in various physiological processes and disease states.

Detailed Research:

In vitro studies demonstrated that 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide inhibited carbonic anhydrase activity with a Ki value indicating moderate potency. This inhibition could be leveraged for therapeutic applications in conditions like glaucoma or edema.

Synthetic Routes and Applications

The synthesis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves cyclization reactions starting from o-hydroxyacetophenones under basic conditions. The synthetic methodology can be optimized for yield and purity using techniques such as continuous flow reactors.

Industrial Applications

Beyond its biological activities, this compound serves as a building block in organic synthesis and materials science. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Begin with a benzofuran core synthesized via cyclization of substituted phenols with α,β-unsaturated ketones. Introduce the sulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). Optimize yield by controlling temperature (0–5°C for sulfonylation) and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Structural analogs in and used similar sulfonylation strategies for benzofuran derivatives .

- Key Parameters : Monitor reaction progress via TLC; characterize intermediates using -NMR and IR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Techniques :

- X-ray crystallography : Resolve absolute configuration and dihydrobenzofuran ring conformation (e.g., C–Cl bond angles and sulfonamide torsion angles). and provide precedent for using XRD to analyze sulfonyl-substituted benzofurans .

- NMR/HRMS : Use - and -NMR to verify substituent positions (e.g., methyl at C2, chloro at C7). High-resolution mass spectrometry confirms molecular formula. highlights HRMS and NMR for analogous compounds .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at C7 vs. C5) influence electronic properties and pharmacological activity?

- Analysis : Compare electronic effects via DFT calculations (e.g., Mulliken charges or HOMO-LUMO gaps). C7-chloro substitution may enhance electrophilicity at the sulfonamide group, impacting binding to biological targets. Structural analogs in (C5-chloro) showed antifungal activity, suggesting position-dependent bioactivity .

- Experimental Design : Synthesize C5- and C7-chloro derivatives, then evaluate in vitro bioactivity (e.g., MIC assays against Candida albicans).

Q. What strategies resolve discrepancies in crystallographic data, such as divergent torsion angles in sulfonamide derivatives?

- Resolution : Analyze packing interactions (e.g., hydrogen bonds, van der Waals forces) that influence torsion angles. For example, reported a sulfonyl group torsion of −107.64° due to steric hindrance from adjacent methyl groups . Use low-temperature XRD (<100 K) to minimize thermal motion artifacts.

Q. How can conformational flexibility of the 2,3-dihydrobenzofuran ring impact molecular docking studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.